molecular formula C7H15NO2 B6588518 3-(dimethoxymethyl)pyrrolidine CAS No. 2229188-24-1

3-(dimethoxymethyl)pyrrolidine

Cat. No. B6588518
CAS RN: 2229188-24-1
M. Wt: 145.2
InChI Key:
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Description

3-(dimethoxymethyl)pyrrolidine, also known as 3-DMP, is a heterocyclic compound found in a variety of plants and animals. It is a cyclic amine, containing a pyrrolidine ring with a dimethoxymethyl substituent. 3-DMP has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and biotechnology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-DMP.

Scientific Research Applications

3-(dimethoxymethyl)pyrrolidine has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and biotechnology. In the field of pharmaceuticals, 3-(dimethoxymethyl)pyrrolidine has been studied as a potential anti-inflammatory and anti-cancer agent. In the field of agrochemicals, 3-(dimethoxymethyl)pyrrolidine has been studied as a potential fungicide and herbicide. In the field of biotechnology, 3-(dimethoxymethyl)pyrrolidine has been studied as a potential enzyme inhibitor.

Mechanism of Action

The exact mechanism of action of 3-(dimethoxymethyl)pyrrolidine is not yet fully understood. However, it is believed that 3-(dimethoxymethyl)pyrrolidine acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of the prostaglandins that are associated with inflammation. Additionally, 3-(dimethoxymethyl)pyrrolidine has been shown to inhibit the enzyme topoisomerase II, which is involved in the replication of DNA.
Biochemical and Physiological Effects
3-(dimethoxymethyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are associated with inflammation. Additionally, 3-(dimethoxymethyl)pyrrolidine has been shown to inhibit the replication of DNA and to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(dimethoxymethyl)pyrrolidine in laboratory experiments include its low cost, its low toxicity, and its availability in a variety of forms. The major limitation of 3-(dimethoxymethyl)pyrrolidine is its instability, which can make it difficult to use in some experiments.

Future Directions

The future directions of 3-(dimethoxymethyl)pyrrolidine research include further exploration of its potential applications in pharmaceuticals, agrochemicals, and biotechnology. Additionally, further research into the mechanism of action of 3-(dimethoxymethyl)pyrrolidine is needed in order to better understand its effects. Finally, further research into the stability of 3-(dimethoxymethyl)pyrrolidine is needed in order to improve its use in laboratory experiments.

Synthesis Methods

3-(dimethoxymethyl)pyrrolidine can be synthesized by a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Diels-Alder reaction. The Mitsunobu reaction involves the reaction of a diol with an acid chloride in the presence of a phosphine catalyst. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine in the presence of a base. The Diels-Alder reaction involves the reaction of a diene and a dienophile in the presence of a Lewis acid catalyst. All of these methods are typically used to synthesize 3-(dimethoxymethyl)pyrrolidine in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(dimethoxymethyl)pyrrolidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "1,4-dibromobutane", "sodium hydride", "pyrrolidine" ], "Reaction": [ "Step 1: 2,5-dimethoxytetrahydrofuran is reacted with sodium hydride to form the corresponding diol.", "Step 2: The diol is then reacted with 1,4-dibromobutane to form the corresponding dibromide.", "Step 3: The dibromide is then reacted with pyrrolidine to form the desired product, 3-(dimethoxymethyl)pyrrolidine." ] }

CAS RN

2229188-24-1

Product Name

3-(dimethoxymethyl)pyrrolidine

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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